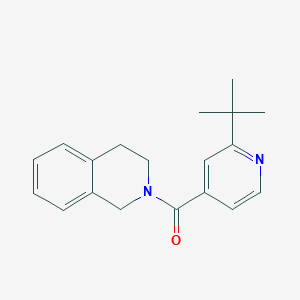

(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

The compound "(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone" features a methanone bridge linking a 2-tert-butylpyridin-4-yl group to a 3,4-dihydroisoquinoline scaffold. This structural motif is common in medicinal chemistry, particularly for targeting neurological disorders, due to the dihydroisoquinoline core's ability to interact with enzymes like butyrylcholinesterase (BChE) and modulate amyloid-β (Aβ) aggregation .

Properties

IUPAC Name |

(2-tert-butylpyridin-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-19(2,3)17-12-15(8-10-20-17)18(22)21-11-9-14-6-4-5-7-16(14)13-21/h4-8,10,12H,9,11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFZQXGWXVYJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645971 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One possible route includes:

Formation of the pyridine ring: Starting with a suitable pyridine precursor, tert-butylation can be achieved using tert-butyl chloride and a strong base such as sodium hydride.

Synthesis of the dihydroisoquinoline: This can be synthesized from a benzylamine derivative through a Pictet-Spengler reaction, involving an aldehyde and an acid catalyst.

Coupling reaction: The final step involves coupling the tert-butylpyridine with the dihydroisoquinoline through a methanone linkage, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring, especially at positions ortho or para to the tert-butyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For example, compounds with similar isoquinoline moieties have been shown to reverse P-glycoprotein-mediated multidrug resistance in cancer cells. This suggests that (2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone could be developed as a lead compound in the design of new anticancer agents .

1.2 Neuroprotective Effects

Studies have suggested that isoquinoline derivatives can provide neuroprotective effects. The presence of the pyridine ring in the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.3 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Certain isoquinoline derivatives are known to exhibit significant antibacterial and antifungal properties, which could be beneficial in developing new antibiotics or antifungal agents .

Pharmacological Applications

2.1 Receptor Modulation

The compound is being studied for its potential as a modulator of various receptors, including serotonin and dopamine receptors. This modulation can have implications for treating psychiatric disorders and enhancing cognitive function .

2.2 Pain Management

Research indicates that compounds similar to this compound may possess analgesic properties, making them suitable candidates for pain management therapies .

Material Science

3.1 Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material can enhance the efficiency of these devices .

3.2 Polymer Chemistry

In polymer chemistry, derivatives of this compound can be utilized to create functionalized polymers with specific properties tailored for applications in coatings, adhesives, and drug delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of (2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The target compound shares a methanone-linked dihydroisoquinoline scaffold with several analogs (Table 1). Key variations lie in the substituents attached to the methanone bridge:

Table 1: Structural Comparison of Selected Analogs

Pharmacological Activity and Selectivity

- BChE Inhibition : Compound 9 (pyrrolidin-1-yl analog) exhibits potent BChE inhibition (IC₅₀ = 0.45 µM) and anti-Aβ aggregation activity, attributed to dual binding at the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE . The target compound’s tert-butylpyridine group may sterically hinder PAS binding but enhance CAS affinity due to hydrophobic interactions.

- Anti-Aβ Aggregation: Compounds like 9 and 23 () reduce Aβ aggregation in a dose-dependent manner, a trait likely shared by the target compound due to the conserved dihydroisoquinoline core .

- GluN2C Potentiation : Analogs in (e.g., 155–157) with styryl and halogenated phenyl groups show activity as GluN2C potentiators, highlighting scaffold versatility .

Physicochemical Properties

- Synthetic Accessibility: The target compound can be synthesized via coupling of 2-tert-butylpyridine-4-carbonyl chloride with dihydroisoquinoline, similar to the method used for S6 (89% yield, ) .

Key Research Findings and Trends

Structure-Activity Relationship (SAR)

- Dihydroisoquinoline Core: Essential for BChE inhibition and Aβ modulation; substitutions at the 6,7-positions (e.g., dimethoxy in S6) improve solubility but reduce metabolic stability .

- Methanone Substituents: Bulky groups (tert-butyl) enhance target selectivity but may limit binding pocket access. Polar groups (e.g., pyrrolidinyl in Compound 9) balance potency and solubility .

Comparative Efficacy and Limitations

- Compound 9 vs. Target Compound : While Compound 9 has validated BChE/Aβ activity, the target compound’s tert-butyl group may improve pharmacokinetics (e.g., half-life) at the expense of in vitro potency.

- Benzothiazole Derivatives () : Exhibit multitarget activity but require complex synthesis (e.g., 4e), limiting scalability .

Biological Activity

The compound (2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tert-butyl group and an isoquinoline moiety, which are known to influence its biological properties. The structural formula can be represented as follows:

Cytotoxicity

Recent studies have demonstrated that derivatives of pyridine and isoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that the compound exhibits cytotoxic activity against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range). Morphological changes indicative of apoptosis, such as cell shrinkage and chromatin condensation, were observed in treated cells .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Glioblastoma Multiforme | 50 | Induction of apoptosis |

| Breast Adenocarcinoma | 40 | Oxidative stress-mediated cell death |

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown potential antimicrobial activity . Studies indicate that it may inhibit the growth of specific bacterial strains, although detailed mechanisms remain to be elucidated. The presence of the pyridine ring is believed to enhance its interaction with microbial targets .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may involve:

- Inhibition of topoisomerases , enzymes critical for DNA replication.

- Induction of oxidative stress , leading to apoptosis in cancer cells.

- Interaction with cellular receptors , potentially altering signaling pathways associated with cell survival and proliferation .

Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The most notable effects were observed in glioblastoma cells, where the compound's IC50 was determined to be around 50 nM. Apoptotic markers were confirmed through flow cytometry analysis.

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.